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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzaldehyde

Cat. No.: B1367634

An In-Depth Technical Guide to 4-Chloro-3-hydroxybenzaldehyde: Synthesis, Properties, and
Applications

Introduction

4-Chloro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial
building block in organic synthesis. Its unique arrangement of chloro, hydroxyl, and formyl
functional groups on a benzene ring makes it a versatile intermediate for the preparation of a
wide range of more complex molecules. This guide provides a comprehensive overview of its
chemical properties, historical synthesis methodologies, and modern applications, particularly
within the pharmaceutical and materials science sectors. As a Senior Application Scientist, this
document is structured to deliver not just procedural steps but also the underlying chemical
principles and strategic considerations essential for researchers and drug development
professionals.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of any scientific investigation. 4-Chloro-
3-hydroxybenzaldehyde is systematically known by its IUPAC name and is registered under a
unique CAS number for unambiguous identification in databases and literature.

Systematic Identifiers:

e |IUPAC Name: 4-chloro-3-hydroxybenzaldehyde[1]
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« CAS Number: 56962-12-0[1][2]

e Molecular Formula: C7HsCIO2[1][2]

e Synonyms: 3-Hydroxy-4-chlorobenzaldehyde[2]

The physical and chemical properties of a compound dictate its handling, reactivity, and
suitability for various applications. The data below has been aggregated from established
chemical databases.

Table 1: Physicochemical Properties of 4-Chloro-3-hydroxybenzaldehyde

Property Value Source
Molecular Weight 156.56 g/mol [11[2]
Appearance Colorless .to off-white or slight 2]
yellow solid

Boiling Point 251.3 £ 20.0 °C at 760 mmHg [2]
Density 1.4 +0.1 g/cm3 [2]
Flash Point 105.8+21.8°C [2]
LogP (Octanol/Water) 1.858 [2]
SMILES C1=CC(=C(C=C1C=0)0O)ClI [1]

UJAFGNAOINNEKQ-
InChlKey [1]
UHFFFAOYSA-N

Historical Context and Synthesis Methodologies

The synthesis of substituted hydroxybenzaldehydes is deeply rooted in the history of organic
chemistry, with several "named reactions” providing the foundational pathways. While a
singular discovery event for 4-chloro-3-hydroxybenzaldehyde is not prominently
documented, its synthesis relies on well-established formylation reactions applied to
substituted phenols. The two most relevant methods are the Vilsmeier-Haack and Reimer-
Tiemann reactions.
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Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic
compounds.[3] Discovered by Anton Vilsmeier and Albrecht Haack, the reaction utilizes a
phosphorus oxychloride (POCIs) and a substituted amide, typically N,N-dimethylformamide
(DMF), to generate an electrophilic iminium salt known as the "Vilsmeier reagent".[4][5] This
electrophile then attacks the activated aromatic ring.

Causality and Mechanism: The starting material for synthesizing 4-chloro-3-
hydroxybenzaldehyde via this route is o-chlorophenol. The hydroxyl group is a strong
electron-donating group, which activates the aromatic ring towards electrophilic substitution,
primarily at the ortho and para positions. Since the ortho position is already occupied by the
chloro group, the incoming electrophile is directed to the para position, yielding the desired
product. The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts
reactions, making it highly effective for activated substrates like phenols.[4]

Diagram: Vilsmeier-Haack Reaction Mechanism

Step 1: Vilsmeier Reagent Formation

Vilsmeier Reagent
[CICH=N*(CH3)z]CI-

Step 2: Electrophilic Aromatic Substitution

+ Vilsmeier Reagent +H20 (Hydrolysis)
o-Cl Z | Iminium

4-Chloro-3-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Mechanism of the Vilsmeier-Haack reaction.
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Experimental Protocol: Synthesis from o-Chlorophenol[6]

o Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a
condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

e Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs) or thionyl chloride
(SOCI2) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms
the Vilsmeier reagent in situ.

e Substrate Addition: Dissolve o-chlorophenol in a suitable solvent and add it slowly to the
freshly prepared Vilsmeier reagent.

o Reaction: Heat the mixture under reflux for a specified time (e.g., 30 minutes) to drive the
formylation.[6] The reaction temperature depends on the substrate's reactivity and can range
from 0°C to 80°C.[3]

o Work-up: Cool the reaction mixture and pour it onto crushed ice. This hydrolyzes the
intermediate iminium salt to the final aldehyde.

 Purification: Neutralize the solution with a base (e.g., sodium hydroxide solution). The
product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over
anhydrous sodium sulfate, and purified using column chromatography.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is another
classic method for the ortho-formylation of phenols.[7][8][9] It involves reacting a phenol with
chloroform (CHCIs) in the presence of a strong base.[9]

Causality and Mechanism: The reaction's key reactive species is dichlorocarbene (:CCl2),
which is generated from the deprotonation of chloroform by the hydroxide base.[9][10] The
phenoxide ion, formed from the deprotonation of the phenol, acts as the nucleophile and
attacks the highly electrophilic dichlorocarbene.[9] This reaction typically favors substitution at
the ortho position due to coordination between the phenoxide oxygen and the carbene.
However, if both ortho positions are blocked, or in the case of certain substrates, para-
substitution can occur. For o-chlorophenol, the reaction would theoretically yield 4-chloro-3-
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hydroxybenzaldehyde as one of the products, although yields and selectivity can be an issue
compared to the Vilsmeier-Haack approach.

Diagram: Reimer-Tiemann Reaction Mechanism

Step 1: Dichlorocarbene Formation

( Chloroform (CHCIs) )

+ OH-

( CCI3~ Carbanion )

Dichlorocarbene (:CCl2)

Step 2: Electrophilic Attack and Hydrolysis

G-Chlorophenoxida

+ :CCl2

(Dichloromethyl Intermediate)

+ 2 OH-, then H3O*

4-Chloro-3-hydroxybenzaldehyde
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Caption: Mechanism of the Reimer-Tiemann reaction.
Experimental Protocol: General Procedure

o Phase Setup: The reaction is typically run in a biphasic system because hydroxides are not
soluble in chloroform.[9] An aqueous solution of a strong base (e.g., NaOH) and an organic
phase of chloroform containing the phenol are used. A phase-transfer catalyst can be added
to improve reactant mixing.

e Reaction: The mixture is heated to initiate the reaction. Once started, the reaction can be
highly exothermic and may require cooling to control.[9]

» Intermediate Formation: The phenoxide attacks the dichlorocarbene, forming a
dichloromethyl-substituted intermediate.

» Hydrolysis: The intermediate is hydrolyzed under the basic conditions to the aldehyde.

o Work-up: After the reaction is complete, the mixture is cooled and acidified. The product is
then extracted with an organic solvent and purified, typically by chromatography or
recrystallization.

Spectroscopic Analysis and Characterization

Unambiguous characterization of the synthesized product is critical. Standard spectroscopic
techniques are employed to confirm the structure of 4-Chloro-3-hydroxybenzaldehyde.

Table 2: Spectroscopic Data Summary (Predicted & Typical Values)
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Technique Key Features and Expected Values

- Aldehyde proton (CHO) singlet around 9.8
ppm. - Phenolic proton (OH) broad singlet,

position variable (e.g., 5-6 ppm). - Aromatic

*H NMR : o
protons showing characteristic splitting patterns
for a 1,2,4-trisubstituted ring (e.g., doublets and
doublet of doublets between 7.0-7.8 ppm).
- Carbonyl carbon (C=0) signal around 190-195
ppm. - Aromatic carbons in the range of 115-160
13C NMR

ppm, with carbons attached to O and ClI

showing distinct shifts.

- Strong C=0 stretch for the aldehyde at ~1670-
1700 cm~1. - Broad O-H stretch for the phenol
IR Spectroscopy group around 3100-3400 cm™1. - C-H stretches
for the aromatic ring around 3000-3100 cm™1. -
C-Cl stretch in the fingerprint region (~600-800

cm™1).

- Molecular ion peak [M]* at m/z = 156. -
M Spect . Isotopic pattern characteristic of one chlorine
ass Spectrometr
P Y atom ([M+2]* peak is about one-third the

intensity of the [M]* peak).

Note: Specific chemical shifts and absorption frequencies can vary based on the solvent and
instrument used.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational scaffolds in medicinal chemistry. The presence of
hydroxyl, chloro, and aldehyde groups in 4-Chloro-3-hydroxybenzaldehyde provides multiple
reaction sites for building more complex molecules.

Role as a Synthetic Intermediate:

e Pharmaceutical Building Block: The aldehyde group can undergo reactions like reductive
amination to install amine functionalities, Wittig reactions to form alkenes, or oxidation to
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form a carboxylic acid. The phenolic hydroxyl group can be alkylated or acylated. These
transformations are fundamental in constructing drug candidates. Halogenated aromatic
compounds are prevalent in pharmaceuticals, where the halogen can improve properties like
metabolic stability or binding affinity.[11]

e Precursor to Heterocycles: It serves as a precursor for synthesizing various heterocyclic
compounds, which are core structures in many pharmaceuticals and agrochemicals.[12]

e Analog Synthesis: In drug discovery programs, this molecule can be used to synthesize
analogs of lead compounds, allowing for the systematic exploration of structure-activity
relationships (SAR). For example, it could be used in the synthesis of chalcones, a class of
compounds known for their diverse biological activities.

Diagram: Synthetic Utility Workflow

Key Transformations Resulting Scaffolds
O-Alkylation ) N
(+ R-X, Base) %Gromatlc Ether Derlvatlve)
]
Oxidation . . L
—>| Benzoic Acid Derivative
(+[0]) [ )

Reductive Amination

(+ RaNH, [H]) T[Benzylamlne Der|vat|ve]

Click to download full resolution via product page

Caption: Key synthetic transformations of the title compound.

Safety and Handling
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According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 4-Chloro-3-hydroxybenzaldehyde presents several hazards.

e GHS Hazard Statements:

o

H302: Harmful if swallowed.[1]

[¢]

H315: Causes skin irritation.[1]

[¢]

H318: Causes serious eye damage.[1]

[e]

H335: May cause respiratory irritation.[1]

Handling Precautions:

Work in a well-ventilated area or fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a cool, dry, and tightly sealed container away from incompatible materials.

Conclusion

4-Chloro-3-hydroxybenzaldehyde is a valuable and versatile chemical intermediate whose
synthesis is grounded in classic organic reactions. Its utility in the construction of complex
molecules makes it an important tool for scientists in drug discovery and materials science. A
thorough understanding of its synthesis, from the mechanistic principles of the Vilsmeier-Haack
and Reimer-Tiemann reactions to the practicalities of experimental protocols, is essential for its
effective application. Coupled with rigorous spectroscopic characterization and adherence to
safety protocols, researchers can confidently leverage this compound to advance their
scientific objectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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